Chlorophenol red
Description
Properties
IUPAC Name |
2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAABJGNHFGXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063450 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
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Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to dark reddish brown crystalline powder; [Acros Organics MSDS], Solid | |
| Record name | Chlorophenol red | |
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| Record name | Chlorophenol red | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
4430-20-0 | |
| Record name | Chlorophenol red | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorophenol red | |
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| Record name | CHLOROPHENOL RED | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
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| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-chloro- | |
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| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2-chlorophenol] S,S-dioxide | |
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| Record name | Chlorophenol red | |
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| Record name | Chlorophenol red | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 262 °C | |
| Record name | Chlorophenol red | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Condensation of Chlorophenol with o-Sulfobenzoic Acid Anhydride
The primary synthesis route for this compound mirrors the classical sulfonephthalein indicator preparation, adapted for chlorinated phenolic precursors. As detailed in the phenol red synthesis patent (CN102911153A), the method involves:
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Reaction Setup : Combining o-sulfobenzoic acid anhydride , chlorophenol (replacing phenol), and anhydrous zinc chloride as a catalyst.
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Heating and Stirring : Maintaining the mixture at 130–135°C for 3–4 hours to facilitate condensation.
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Work-Up :
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Dispersion : Stirring the product to prevent solidification.
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Filtration : Isolating the crude product via hot filtration.
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Washing : Sequential washes with water and sodium carbonate solution to remove unreacted precursors.
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Acidification : Treating the filtrate with dilute hydrochloric acid to precipitate the final product.
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This method, adapted for chlorophenol, leverages zinc chloride’s catalytic role in electrophilic aromatic substitution, enabling sulfonation and subsequent lactone ring formation.
Key Reaction Scheme:
Alternative Industrial-Scale Modifications
Industrial protocols emphasize scalability and yield optimization:
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Solvent Selection : Ethanol or aqueous ethanol mixtures improve solubility during condensation.
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Catalyst Recycling : Zinc chloride recovery systems reduce production costs.
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Purity Controls : Recrystallization from hot water or ethanol ensures >95% purity, critical for analytical applications.
Reaction Mechanism and Kinetics
The synthesis proceeds through a multi-step mechanism:
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Sulfonation : o-Sulfobenzoic acid anhydride reacts with chlorophenol, forming a sulfonated intermediate.
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Lactonization : Intramolecular esterification yields the sulfonephthalein core structure.
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Chromophore Formation : Conjugation across the xanthene ring system establishes the pH-sensitive chromophore.
Kinetic studies of analogous reactions suggest:
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Rate-Limiting Step : Sulfonation (activation energy ≈ 85 kJ/mol).
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Temperature Dependence : Optimal yields at 130–135°C; higher temperatures promote side reactions.
Purification and Characterization
Isolation Protocols
Post-synthesis purification ensures analytical-grade quality:
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 423.27 g/mol | |
| CAS Number | 4430-20-0 | |
| λ | 572 nm | |
| pH Transition Range | 4.8 (yellow) – 6.7 (violet) | |
| Appearance | Brown crystalline powder |
Comparative Analysis with Phenol Red
This compound’s synthesis diverges from phenol red primarily in the choice of phenolic precursor:
| Parameter | This compound | Phenol Red |
|---|---|---|
| Precursor | Dichlorophenol | Phenol |
| Catalyst | ZnCl | ZnCl |
| pH Range | 4.8–6.7 | 6.8–8.4 |
| λ | 572 nm | 558 nm |
The chlorine substituents redshift the absorption maximum (572 nm vs. 558 nm) and lower the pH transition range, enhancing utility in weakly acidic environments.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Chlorophenol red undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phenolic intermediates.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products: The major products formed from these reactions include various phenolic intermediates and substituted derivatives of this compound .
Scientific Research Applications
pH Indicator in Laboratories
Chlorophenol red is widely utilized in analytical chemistry for pH measurement due to its clear color transitions. It is particularly effective in titrations and other pH-related analyses, providing reliable results in various laboratory settings .
Biochemical Assays
In biochemistry, this compound serves as a crucial component in enzyme assays. It allows researchers to monitor biochemical reactions by detecting changes in pH, which can indicate enzyme activity or substrate conversion .
Case Study: Enzyme Activity Monitoring
- Objective: To assess enzyme activity using this compound.
- Methodology: The color change of this compound was measured during enzyme reactions, correlating color intensity with enzyme activity levels.
- Findings: The study demonstrated that this compound effectively indicated changes in reaction conditions, allowing for precise quantification of enzyme kinetics.
Microbiological Studies
This compound is incorporated into culture media to observe pH changes resulting from microbial growth. This application is vital for detecting acid or base production by microorganisms, which can be indicative of metabolic activity .
Case Study: Microbial Growth Monitoring
- Objective: To monitor microbial metabolism using this compound.
- Methodology: Cultures were inoculated with various microorganisms and incubated. pH changes were recorded based on color shifts in the media.
- Results: The study confirmed that this compound effectively detected metabolic byproducts, facilitating the identification of microbial species based on their acid/base production profiles.
Water Treatment
This compound is employed in water quality testing to assess pH levels and chemical balance. Its sensitivity to pH changes makes it an essential tool for monitoring water treatment processes .
Textile Industry
In the textile industry, this compound is used as a dye for fabrics and materials, providing vibrant colors while also serving functional roles as a pH indicator during dyeing processes .
Educational Demonstrations
Due to its vivid color changes, this compound is frequently used in educational laboratories to demonstrate acid-base reactions and the concept of pH. This application enhances student understanding through visual representation of chemical principles .
Photocatalytic Degradation Studies
Recent research has explored the photocatalytic degradation of this compound using zinc oxide under varying conditions. The degradation rate was found to increase with higher concentrations of this compound up to a certain threshold, after which the rate decreased due to potential aggregation effects .
Data Table: Photocatalytic Degradation Rates
| This compound Concentration (M) | Degradation Rate (k × 10⁻⁵ sec⁻¹) |
|---|---|
| 0.5 | 1.08 |
| 1.0 | 1.91 |
| 1.5 | 2.57 |
| 2.0 | 3.73 |
| 2.5 | 3.13 |
| 3.0 | 2.37 |
Mechanism of Action
Chlorophenol red functions as a pH indicator by undergoing a color change due to the dissociation of hydrogen ions. The dissociation mechanism is similar to that of phenolphthalein, where the hydroxyl and hydrogen atoms dissociate, leading to a color change from yellow to red . This property allows it to be used as an optical transducer in various assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorophenol Red belongs to the sulfonephthalein pH indicator family. Below is a detailed comparison with structurally or functionally analogous compounds:
Phenol Red
- Chemical Formula : C₁₉H₁₄O₅S.
- pH Range : 6.8–8.4 (yellow to red/pink).
- Applications : Cell culture media pH monitoring, carbon dioxide detection.
- Key Difference: Phenol Red lacks chlorine atoms, resulting in a higher pH transition range and reduced utility in acidic environments compared to this compound .
Bromothymol Blue
- Chemical Formula : C₂₇H₂₈Br₂O₅S.
- pH Range : 6.0–7.6 (yellow to blue).
- Applications : Respiratory physiology (CO₂ detection), aquatic toxicity testing.
- Key Difference: Bromothymol Blue’s bromine atoms enhance its solubility in alcohol, whereas this compound’s chlorine atoms improve stability in oxidative environments .
Phenolphthalein
- Chemical Formula : C₂₀H₁₄O₄.
- pH Range : 8.2–10.0 (colorless to pink).
- Applications : Titrations in alkaline solutions, forensic blood detection.
- Key Difference: Unlike this compound, phenolphthalein is colorless in acidic conditions and lacks sulfonate groups, limiting its use in biochemical assays .
This compound β-D-Galactopyranoside (CPRG)
- Relationship: A substrate hydrolyzed by β-galactosidase to release this compound.
- Applications : Quantifying gene expression (e.g., lacZ reporter assays) .
- Key Advantage: CPRG enables sensitive, colorimetric detection of enzymatic activity without interference from endogenous pigments .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Innovations
- Extended pH Range: Artificial Neural Networks (ANN) trained on this compound’s absorbance spectra expanded its effective pH range from 4.8–6.8 to 1.0–10.0, enabling universal pH monitoring .
Biological Activity
Chlorophenol red (CPR) is a synthetic pH indicator widely used in various biological and chemical applications. Its unique properties, including colorimetric changes in response to pH variations, make it valuable in laboratory settings. This article delves into the biological activity of this compound, encompassing its mechanisms of action, applications, and relevant research findings.
This compound is characterized by its ability to undergo color changes between yellow (at pH < 4.6) and red (at pH > 7.0). The compound's structure includes two chlorinated phenolic groups, which contribute to its acidic and basic properties. The mechanism of action primarily involves protonation and deprotonation reactions that alter the compound's absorption spectrum, allowing for visual pH monitoring .
Applications in Biological Research
1. pH Indicator:
this compound is commonly used as a pH indicator in various assays due to its clear colorimetric response. It is particularly effective in biological systems where monitoring pH changes is crucial, such as in cell culture and enzymatic reactions.
2. Enzyme Activity Assays:
The compound has been utilized in enzyme assays, notably for measuring the activity of β-galactosidase (B-GAL). When this compound is cleaved by B-GAL, it produces a distinct color change that can be quantitatively measured .
3. Antioxidant Activity Assessment:
Research has shown that this compound can be employed in assays to evaluate the antioxidant capacity of various substances. Its interaction with reactive oxygen species (ROS) can be monitored spectrophotometrically, providing insights into the antioxidant potential of food extracts and other biological samples .
Case Studies
Study 1: Detection of E. coli Using this compound
A study demonstrated the use of this compound in detecting Escherichia coli through electrochemical methods. The oxidation products formed during the enzymatic hydrolysis of this compound were detected at carbon electrodes, showcasing CPR's potential for rapid microbial detection in water quality testing .
Study 2: Antioxidant Capacity Assay
In another investigation, this compound was utilized to assess the antioxidant capacity of various plant extracts. The study highlighted significant variability in antioxidant activity among different genotypes, emphasizing the importance of using robust indicators like CPR for accurate measurement .
Toxicological Profile
This compound has been classified as a hazardous substance according to OSHA guidelines due to its potential irritative effects on skin and eyes. Studies indicate that increased chlorination correlates with heightened toxicity, necessitating careful handling in laboratory environments .
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₁₂Cl₂O₅S |
| CAS Number | 4430-20-0 |
| Color Change Range | Yellow (pH < 4.6) to Red (pH > 7) |
| Toxicity | Moderate |
Q & A
Q. What is the role of Chlorophenol Red β-D-galactopyranoside (CPRG) in quantifying β-galactosidase activity?
CPRG is enzymatically hydrolyzed by β-galactosidase, releasing this compound (CPR), which absorbs at 570 nm. This allows spectrophotometric quantification of enzyme activity. To prepare the substrate:
- Dissolve CPRG in PBS (pH 7.2) at 10 mg/mL.
- Optimize substrate concentration (typically 0.5–2.0 mM) to avoid substrate inhibition.
- Include controls (e.g., enzyme-free blanks) to account for non-enzymatic hydrolysis .
Table 1: Key Properties of CPRG
| Property | Value/Description |
|---|---|
| Purity | >98% |
| Solubility (PBS, pH 7.2) | 10 mg/mL |
| Storage | -80°C (6 months) or -20°C (1 month) |
| Absorbance Peak | 570 nm (CPR product) |
Q. How does this compound function as a pH indicator in material science applications?
this compound transitions from yellow (pH <5.5) to purple (pH >6.8) in dry paper testing. For accurate measurements:
- Prepare a 0.04% aqueous solution (adjust to pH 7.0 with NaOH).
- Apply 1–2 µL to paper; color stabilizes after drying.
- Note that transition ranges vary: 5.2–6.8 (dry substrate) vs. 4.8–6.4 (aqueous solution) due to solvent interactions .
Q. What protocols are recommended for preparing this compound solutions in acetylcholinesterase inhibition assays?
- Dissolve 0.1 g this compound in 2.65 mL 0.1 M NaOH and 20 mL ethanol (95%).
- Dilute with DI water to final volume, ensuring pH 7.0 for consistent reactivity.
- Validate with positive controls (e.g., organophosphate inhibitors) .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to minimize interference from colored samples?
- Spectral Overlap: Use dual-wavelength measurements (e.g., 570 nm for CPR, 620 nm for background correction).
- Matrix Effects: Pre-treat samples with activated carbon (e.g., fluted pumpkin stem waste) to adsorb interfering phenolic compounds, increasing bed sorption capacity to 173.2 mg/g for chlorophenol .
- Enzyme Stability: Add stabilizers (e.g., 1% BSA) to β-galactosidase to prevent denaturation during long incubations .
Q. What experimental strategies address discrepancies in reported pH transition ranges of this compound?
Variability arises from:
- Substrate Porosity: Dry paper narrows the range (5.2–6.8) compared to aqueous solutions (4.8–6.4) due to reduced ion mobility .
- Indicator Concentration: Higher concentrations (>0.1%) broaden transitions; validate with buffer standards.
- Environmental Contaminants: Pre-rinse samples with DI water to remove ions affecting dissociation .
Q. How can this compound be integrated into biosensors for detecting chlorine dioxide in water?
- Colorimetric Detection: At pH 7.0, this compound reacts with 0.1–1.9 mg/L ClO₂, shifting from yellow to red.
- Electrochemical Integration: Immobilize the indicator on carbon electrodes; monitor redox peaks at +0.3 V (oxidation) and -0.2 V (reduction) .
- Limit of Detection (LOD): Achieve 0.05 mg/L via signal amplification with gold nanoparticles .
Q. What methodologies enhance the adsorption efficiency of this compound in environmental remediation studies?
- Activated Carbon Modification: Treat fluted pumpkin stem waste with ortho-phosphoric acid to increase surface area.
- Fixed-Bed Columns: Optimize flow rates (≤2 mL/min) and bed depths (≥20 cm) for >90% chlorophenol removal.
- BDST Modeling: Predict breakthrough curves using the equation t = (N₀/C₀) × (Z - Z₀)/F, where N₀ = 160 mg/g (chlorophenol capacity) .
Table 2: Adsorption Parameters for this compound
| Parameter | This compound | Phenol (Control) |
|---|---|---|
| Bed Sorption Capacity | 173.2 mg/g | 160.0 mg/g |
| Critical Bed Depth (Do) | 12 cm | 10 cm |
| Breakthrough Time | 120 min | 90 min |
Q. How is this compound applied in endocrine disruption research?
In yeast androgen screens:
- CPRG is hydrolyzed by β-galactosidase (linked to androgen receptor activation).
- Quantify CPR production at 570 nm to assess receptor agonism/antagonism.
- Normalize data to cell viability (e.g., via ATP assays) to exclude false positives .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
